4-イソプロピルピペリジン-2-カルボン酸メチルエステル

説明

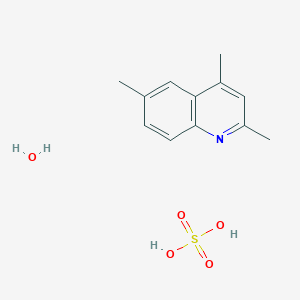

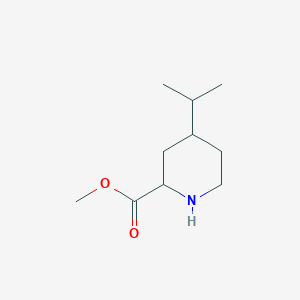

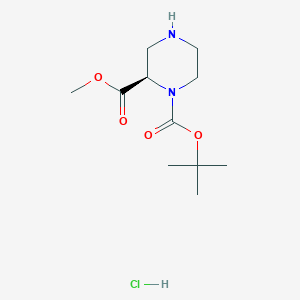

4-Isopropyl-piperidine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Isopropyl-piperidine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-piperidine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

この化合物は、溶液相ペプチド合成で使用され、汎用性の高い試薬として役立ちます。 これは、ペプチド模倣合成(ペプチドの構造を模倣した化合物)においてプロリンの代替として頻繁に使用されます .

触媒作用

化学反応において、これはマルチコンポーネント合成を加速する触媒として作用する可能性がありますが、この化合物の具体的な詳細は見つかりませんでした。同様のピペリジン誘導体は、その触媒特性で知られています .

ピペリジン誘導体の形成

これは、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなど、さまざまなピペリジン誘導体につながる分子内および分子間反応に関与することができます .

創薬

ピペリジン誘導体は、創薬において広く研究されています。 それらは、薬理学的特性について調査されており、ハロゲン、カルボキシル、ニトロ、またはメチルなどの特定の基が環構造上に存在する場合、細胞毒性を高める可能性を示しています .

生化学分析

Biochemical Properties

4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction is crucial as GABA A receptors are involved in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can modulate neuronal activity and has implications for its potential use in neurological research.

Cellular Effects

The effects of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways . Additionally, this compound can alter gene expression patterns, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 4-Isopropyl-piperidine-2-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist . This binding can either inhibit or activate the receptor, depending on the context, leading to changes in ion flux across the cell membrane. These changes can subsequently influence neuronal excitability and neurotransmitter release. Furthermore, the compound may also interact with other proteins and enzymes, modulating their activity and affecting cellular processes.

Dosage Effects in Animal Models

The effects of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neuronal damage and behavioral changes. Understanding the dosage thresholds and optimizing the dosage regimen is crucial for its safe and effective use in animal studies.

Metabolic Pathways

4-Isopropyl-piperidine-2-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to study its metabolic pathways in detail. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Its localization and accumulation within different cellular compartments can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall function within the cell

特性

IUPAC Name |

methyl 4-propan-2-ylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)8-4-5-11-9(6-8)10(12)13-3/h7-9,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLISOXVRHSPWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662240 | |

| Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261777-45-1 | |

| Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)